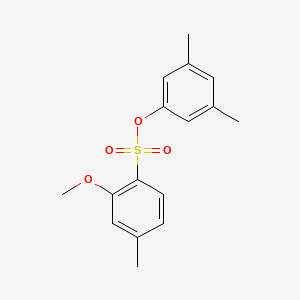

3,5-dimethylphenyl 2-methoxy-4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(3,5-dimethylphenyl) 2-methoxy-4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-11-5-6-16(15(10-11)19-4)21(17,18)20-14-8-12(2)7-13(3)9-14/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJAQSBXRQDOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC(=CC(=C2)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenyl 2-methoxy-4-methylbenzenesulfonate typically involves the esterification of 3,5-dimethylphenol with 2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3,5-dimethylphenyl 2-methoxy-4-methylbenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 2-methoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dimethylphenol and 2-methoxy-4-methylbenzenesulfonic acid.

Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Nucleophilic substitution: Products include substituted phenols, ethers, or thioethers.

Hydrolysis: Products are 3,5-dimethylphenol and 2-methoxy-4-methylbenzenesulfonic acid.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dimethylphenyl 2-methoxy-4-methylbenzenesulfonate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of novel materials with specific properties.

Biological Studies: The compound may be used in studies investigating the interactions of sulfonate esters with biological molecules.

Pharmaceutical Research: It can be explored for potential therapeutic applications, particularly in the design of new drugs.

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl 2-methoxy-4-methylbenzenesulfonate involves its interaction with nucleophiles, leading to the formation of substitution products. The sulfonate group acts as a good leaving group, facilitating nucleophilic attack on the aromatic ring. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 3,5-dimethylphenyl group is a recurring motif in diverse compounds. Key comparisons include:

The target compound’s 2-methoxy-4-methylbenzenesulfonate group shares structural parallels with sulfonylurea herbicides (e.g., metsulfuron methyl ester, ), where methoxy and methyl groups enhance herbicidal activity via sulfonylurea receptor binding .

Physicochemical Properties

- Crystal Packing : The 3,5-dimethylphenyl group in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () induces asymmetric unit duplication, implying steric effects that could influence the sulfonate’s crystallinity or solubility .

- Lipophilicity : Methyl and methoxy groups increase logP values, comparable to herbicidal sulfonylureas (), which rely on lipophilicity for membrane penetration .

Table 1: Comparative Activity Metrics

Table 2: Substituent Impact Analysis

Critical Analysis of Contradictions and Limitations

- Bioactivity vs. Structure : While 3,5-dimethylphenyl groups enhance PET inhibition in carboxamides (), their role in sulfonates remains unclear due to lack of direct data.

- Cholinesterase Inhibition : shows that phosphates with 3,5-dimethylphenyl groups inhibit cholinesterase, but this effect is absent in structurally distinct sulfonates, underscoring the importance of the functional group .

Q & A

Q. How can the compound’s potential as a chemical probe be validated in enzyme-targeted studies?

- Methodology :

- Enzyme Assays : Test inhibition of sulfotransferases or hydrolases using fluorogenic substrates.

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamics to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.